[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride
Overview
Description
“[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3 . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of this compound are 273.0799529 g/mol .Scientific Research Applications
Imidazole Derivatives in Chemical Synthesis
Imidazole and its derivatives are pivotal in the synthesis of heterocyclic compounds, which are fundamental in the development of new pharmaceuticals. For instance, imidazole-derived compounds have been explored for their potential as corrosion inhibitors, highlighting their importance in industrial applications as well (Nipaporn Sriplai & K. Sombatmankhong, 2023). Furthermore, imidazolines, closely related to imidazoles, have shown promise in enhancing the efficacy of corrosion inhibition, demonstrating the versatility of imidazole-based compounds in various chemical processes.
Biomedical Research and Therapeutic Applications
In biomedical research, imidazole derivatives are investigated for their therapeutic potentials, including antimicrobial, antifungal, and anticancer activities. For instance, imidazole-based structures are core components in designing anticancer agents, as they can form part of novel coordination complexes with metals such as ruthenium, offering new avenues for cancer treatment (William M. Motswainyana & P. A. Ajibade, 2015). This suggests that derivatives of imidazole, including "[3-(2-Phenyl-1H-imidazol-1-yl)propyl]amine dihydrochloride," may have potential applications in developing novel therapeutic agents.
Advanced Oxidation Processes
Imidazole derivatives are also involved in environmental sciences, particularly in the degradation of hazardous compounds through advanced oxidation processes. These processes are crucial for treating nitrogen-containing compounds, which are resistant to conventional degradation methods. The study of such compounds, including their interactions and degradation pathways, is vital for environmental protection and sustainability (Akash P. Bhat & P. Gogate, 2021).
Safety And Hazards
Future Directions
The future directions for this compound could involve further exploration of its chemical and biological properties for the development of new drugs . This could include studying its antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
3-(2-phenylimidazol-1-yl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11;;/h1-3,5-6,8,10H,4,7,9,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTAITRPVMYQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662985 | |
Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride | |
CAS RN |
93668-45-2 | |
Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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